molecular formula C20H30Br2O3 B1244983 Bromosphaerone

Bromosphaerone

Cat. No.: B1244983
M. Wt: 478.3 g/mol
InChI Key: JGVFMEFXYFJJSK-KTPFSLFISA-N
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Description

Bromosphaerone is a brominated diterpene compound first isolated from the red alga Sphaerococcus coronopifolius . Structurally, it belongs to the sphaerane bromoditerpene family, characterized by a tetracyclic framework with bromine substituents that enhance its bioactivity . This compound has garnered attention for its potent antimicrobial properties, particularly against Staphylococcus aureus, with a reported minimum inhibitory concentration (MIC) of 0.104 µg/mL . Additionally, this compound exhibits antimalarial activity, though its efficacy against Plasmodium falciparum is less pronounced compared to structurally related compounds like sphaerococcenol A (IC₅₀ = 1 µM) .

Properties

Molecular Formula

C20H30Br2O3

Molecular Weight

478.3 g/mol

IUPAC Name

(1R,4aS,4bS,5S,6S,8S,8aS,10aS)-8-bromo-10a-(bromomethyl)-5,6-dihydroxy-5,8a-dimethyl-1-propan-2-yl-1,4a,4b,6,7,8,9,10-octahydrophenanthren-4-one

InChI

InChI=1S/C20H30Br2O3/c1-11(2)12-5-6-13(23)16-17-18(3,7-8-20(12,16)10-21)14(22)9-15(24)19(17,4)25/h5-6,11-12,14-17,24-25H,7-10H2,1-4H3/t12-,14-,15-,16-,17-,18+,19+,20-/m0/s1

InChI Key

JGVFMEFXYFJJSK-KTPFSLFISA-N

Isomeric SMILES

CC(C)[C@@H]1C=CC(=O)[C@@H]2[C@@]1(CC[C@]3([C@H]2[C@]([C@H](C[C@@H]3Br)O)(C)O)C)CBr

Canonical SMILES

CC(C)C1C=CC(=O)C2C1(CCC3(C2C(C(CC3Br)O)(C)O)C)CBr

Synonyms

bromosphaerone

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Bioactivity Comparison of this compound and Analogues

Compound Source Structural Features Key Bioactivities Potency (IC₅₀/MIC) Reference
This compound Sphaerococcus coronopifolius Brominated tetracyclic diterpene Antibacterial (S. aureus), antimalarial MIC = 0.104 µg/mL
12S-Hydroxybromosphaerodiol S. coronopifolius Dihydroxylated bromoditerpene BACE1 enzyme inhibition (anti-Alzheimer’s potential) IC₅₀ = 8.2 µM
Bromophycolide A Callophycus serratus Diterpene-benzoate macrolide Antibacterial (MRSA, Enterococcus faecium) IC₅₀ = 1.4–5.8 µM
Sphaerococcenol A S. coronopifolius Polyoxygenated bromoditerpene Antimalarial (Plasmodium falciparum) IC₅₀ = 1 µM
Rogioldiol A Laurencia microcladia Brominated cyclic ether diterpene BACE1 enzyme inhibition IC₅₀ = 7.9 µM

Key Findings and Differentiation

Antibacterial Activity: this compound’s MIC against S. aureus (0.104 µg/mL) is significantly lower than that of sphaerane bromoditerpenes like those isolated by Rodrigues et al. (IC₅₀ = 6.35 µM for S. aureus) . In contrast, bromophycolides exhibit broader-spectrum activity against drug-resistant pathogens (e.g., MRSA) but require higher concentrations for inhibition .

Antimalarial Activity: While this compound shows moderate antimalarial effects, sphaerococcenol A is far more potent (IC₅₀ = 1 µM vs. chloroquine-resistant P. falciparum), likely due to its additional oxygenated functional groups enhancing membrane permeability .

Enzyme Inhibition :

  • This compound’s structural analogue, 12S-hydroxybromosphaerodiol, demonstrates strong binding to the BACE1 catalytic pocket (IC₅₀ = 8.2 µM), implicating bromoditerpenes in neurodegenerative disease research .

Mechanistic Insights

  • Role of Halogenation : Bromine atoms in this compound enhance its electrophilic reactivity, facilitating interactions with bacterial cell membranes or enzymatic targets .
  • Conformational Rigidity: The tetracyclic scaffold of this compound contributes to its stability in biological environments, a trait shared with bromophycolides but absent in simpler bromophenols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bromosphaerone
Reactant of Route 2
Bromosphaerone

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